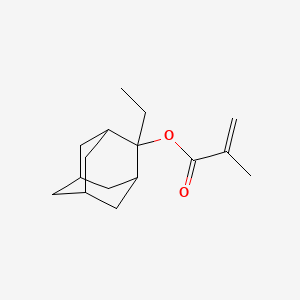

2-Ethyl-2-adamantyl methacrylate

説明

Significance of Adamantyl-Containing Methacrylates in Polymer Science

Adamantyl-containing methacrylates are a class of monomers that play a crucial role in modern polymer science due to the distinct characteristics conferred by the adamantane (B196018) moiety. The incorporation of this bulky, tricyclic hydrocarbon structure into a methacrylate (B99206) polymer chain leads to significant improvements in the material's physical properties. researchgate.net

Key enhancements include:

Increased Thermal Stability: The rigid, diamond-like structure of the adamantyl group restricts the movement of polymer chains, leading to polymers with extremely high glass transition temperatures (Tg) and enhanced thermal stability compared to their non-adamantyl counterparts. researchgate.net

Improved Mechanical Properties: The presence of pendant adamantane groups enhances the stiffness and mechanical strength of the resulting polymers. researchgate.net

Enhanced Optical Properties: Adamantane-containing methacrylate polymers exhibit high transparency (greater than 95%) in the UV-visible region and have higher refractive indexes (1.51–1.52) compared to conventional polymers like poly(methyl methacrylate) (PMMA). researchgate.net

Reduced Water Absorption and Dielectric Constant: The bulky and hydrophobic nature of the adamantane group leads to lower water absorption and a reduced dielectric constant, which are desirable properties in microelectronics. researchgate.netresearchgate.net

Etch Resistance: The high carbon-to-hydrogen ratio in the adamantane structure provides excellent resistance to the reactive-ion etching (RIE) processes used in semiconductor manufacturing. researchgate.net

These characteristics make adamantyl-containing methacrylate polymers highly valuable for creating high-performance optical plastics and other advanced materials for the microelectronics and optoelectronics industries. researchgate.net

Overview of EAdMA as a Specialty Monomer for Polymer Synthesis

2-Ethyl-2-adamantyl methacrylate (EAdMA) is a prominent example of an adamantyl-containing specialty monomer. arkema.comarkema.com It is specifically designed for polymer synthesis where high performance is a critical requirement. The synthesis of EAdMA can be achieved through various routes, one of which involves the reaction of 2-ethyl-2-adamantanol (B87108) with vinyl methacrylate in the presence of a basic ion exchange resin and a polymerization inhibitor. chemicalbook.comjq-molecular.com Another method involves a multi-step process starting with adamantanone and bromoethane (B45996). google.com

The molecular structure and properties of EAdMA are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-ethyl-2-adamantyl 2-methylacrylate sigmaaldrich.com |

| CAS Number | 209982-56-9 sinocurechem.com |

| Molecular Formula | C₁₆H₂₄O₂ chemicalbook.comjq-molecular.com |

| Molecular Weight | 248.37 g/mol sigmaaldrich.com |

| Melting Point | 40 °C jq-molecular.com |

| Boiling Point | 318.253 °C at 760 mmHg jq-molecular.com |

| Density | 1.047 g/cm³ jq-molecular.com |

| Refractive Index | 1.513 jq-molecular.com |

This table presents key properties of the EAdMA monomer.

As a specialty monomer, EAdMA is used as a comonomer in polymerization reactions to tailor the properties of the final polymer. jq-molecular.com Its incorporation is a strategic approach to enhance thermal resistance, hydrophobicity, and durability in advanced materials. arkema.com

Research Trajectories and Key Application Areas of EAdMA-Based Polymers

The primary application for EAdMA-based polymers is in the field of photolithography, a key process in the manufacturing of semiconductors. EAdMA is an important monomer for the matrix polymer used in 193 nm (Argon Fluoride (B91410), ArF) photoresists. sinocurechem.comresearchgate.net Photoresists are light-sensitive materials used to pattern semiconductor wafers. Polymers used in these resists must be transparent at the exposure wavelength and possess high etch resistance, properties which EAdMA provides. researchgate.net

Research in this area focuses on developing chemically amplified resists, where an acid-catalyzed reaction is used to change the solubility of the polymer in a developer solution. nih.gov EAdMA is often copolymerized with other monomers to create terpolymers that serve as the basis for these advanced photoresists. researchgate.net For instance, EAdMA has been used in the synthesis of polymer-bound photoacid generators (PAGs) by copolymerizing it with monomers like 4-hydroxystyrene. alibaba.com These materials are being evaluated for next-generation lithography techniques, including Extreme Ultraviolet (EUV) lithography, which is essential for producing features smaller than 50 nm. alibaba.comgoogle.com

The table below details some of the polymers synthesized using EAdMA and their applications.

| Polymer System | Key Monomers | Application Area | Research Focus |

| HS-EA-PAG | 4-hydroxystyrene, this compound, PAG Monomer | 193 nm and EUV Lithography | Creating polymer-bound PAG resists for enhanced photospeed and reduced line edge roughness (LER). alibaba.com |

| GB-EA-PAG | γ-butyrolactone methacrylate, this compound, PAG Monomer | 193 nm and EUV Lithography | Developing effective resists for advanced lithography applications. alibaba.com |

| Acrylic Terpolymers | This compound, other adamantyl methacrylates, γ-butyrolactone methacrylate | ArF, EUV, and Electron Beam (EB) Lithography | Evaluating and comparing the performance characteristics of adamantane derivatives under different radiation sources. researchgate.net |

This table highlights key research findings and applications of polymers incorporating EAdMA.

Beyond photolithography, the unique properties imparted by adamantyl-containing monomers suggest potential in other areas of advanced materials, such as specialty coatings and adhesives where durability and thermal stability are paramount. eastomat.com There is also broader research into using methacrylate-based polymers for biomedical applications like drug delivery, although specific research focusing on EAdMA in this area is less prominent. researchgate.netnih.govbiomedres.us The ongoing drive for miniaturization in electronics continues to fuel research into EAdMA and related monomers, ensuring their place at the forefront of materials science for next-generation technologies. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTVCFJTKSQXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943303 | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209982-56-9 | |

| Record name | 2-Ethyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209982-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyladamantan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-2-methacryloyloxyadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 2 Adamantyl Methacrylate and Its Polymers

Monomer Synthesis Routes and Optimization

The creation of high-purity EAdMA is a foundational step for its use in specialized applications. The primary route to this monomer involves the esterification of 2-ethyl-2-adamantanol (B87108).

Esterification Reactions for EAdMA Synthesis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol react to form an ester and water. numberanalytics.com In the context of EAdMA synthesis, this involves the reaction of 2-ethyl-2-adamantanol with a methacrylic acid derivative. One common method is the reaction of 2-ethyl-2-adamantanol with methacryloyl chloride. google.com Another approach involves the reaction of 2-ethyl-2-adamantanol with vinyl methacrylate (B99206). chemicalbook.com The bulky adamantyl group can present steric hindrance, making the selection of reagents and reaction conditions crucial for achieving high yields.

A patented method describes the preparation of 2-ethyl-2-adamantanol methacrylate by first reacting adamantanone with bromoethane (B45996) to form a preparatory solution. google.com This is then reacted with a metal in a solvent, followed by the addition of a polymerization inhibitor and methacryloyl chloride. google.com This multi-step process aims to overcome challenges such as difficult purification and low reaction yields. google.com

Catalyst Selection and Reaction Conditions for EAdMA Production

The choice of catalyst and reaction conditions plays a pivotal role in the efficient synthesis of EAdMA. In one documented procedure, a basic ion exchange resin is employed as a catalyst. chemicalbook.comjq-molecular.com The reaction is carried out in n-hexane at a low temperature of -10°C, with a reaction time of 6 hours. chemicalbook.comjq-molecular.com The use of a basic ion exchange resin helps in achieving a high yield of 93.45%. chemicalbook.comjq-molecular.com

Another approach utilizes an acid catalyst, such as concentrated sulfuric acid, in the presence of a drying agent like magnesium sulfate. google.com This method reacts 2-alkyl-2-adamantanol with a carboxylic acid, aiming for a high yield by managing the water byproduct. google.com The selection between a basic or acidic catalyst system depends on the specific methacrylating agent used and the desired reaction kinetics. The use of a polymerization inhibitor, such as tetrachlorobenzoquinone, is also a critical step to prevent the premature polymerization of the methacrylate monomer during its synthesis. chemicalbook.comjq-molecular.com

Table 1: Reaction Conditions for EAdMA Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 2-ethyladamantanol, Vinyl Methacrylate | chemicalbook.com |

| Solvent | n-hexane | chemicalbook.com |

| Catalyst | Basic ion exchange resin | chemicalbook.com |

| Inhibitor | Tetrachlorobenzoquinone | chemicalbook.com |

| Temperature | -10°C | chemicalbook.com |

| Reaction Time | 6 hours | chemicalbook.com |

| Yield | 93.45% | chemicalbook.com |

Purification Techniques and Yield Optimization of EAdMA

Achieving high purity and optimizing the yield of EAdMA are essential for its use in high-performance applications. Following the synthesis, purification is typically carried out through a series of extraction and separation steps. After the reaction, water is added to the mixture, and the organic phase containing the product is separated. chemicalbook.com This organic phase is then dried and concentrated under reduced pressure to remove the solvent and any remaining volatile impurities, ultimately yielding the final product. chemicalbook.com

To optimize the yield, careful control of reaction parameters such as temperature, reactant ratios, and reaction time is crucial. google.com Monitoring the reaction progress, for instance by gas chromatography, allows for the determination of the optimal reaction time to maximize product formation and minimize side reactions. chemicalbook.com Post-reaction workup, including extraction, crystallization, and concentration, is vital for isolating a pure product. google.com

Polymerization Techniques for EAdMA-Containing Systems

The polymerization of EAdMA, either as a homopolymer or as a copolymer with other monomers, is key to harnessing its unique properties for various applications.

Free Radical Polymerization of EAdMA and its Copolymers

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like EAdMA. jq-molecular.com This technique typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to start the polymerization process. amazonaws.commdpi.com The polymerization can be carried out in bulk, solution, suspension, or emulsion, depending on the desired polymer properties and processing requirements. youtube.comslideshare.net

For instance, copolymers of EAdMA with other methacrylates, such as α-gamma-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA), have been prepared via free radical polymerization for applications in ArF photoresists. jq-molecular.com Similarly, copolymers with 4-hydroxystyrene have been synthesized for use in EUV resist materials. jq-molecular.com The choice of comonomers allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and lithographic performance.

Table 2: Examples of EAdMA Copolymers via Free Radical Polymerization

| Comonomer | Application | Source |

|---|---|---|

| α-gamma-butyrolactone methacrylate (GBLMA) | ArF Photoresist | jq-molecular.com |

| 3-hydroxy-1-adamantyl methacrylate (HAdMA) | ArF Photoresist | jq-molecular.com |

| 4-hydroxystyrene (HOST) | EUV Resist | jq-molecular.com |

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization (CRP) techniques offer precise control over the polymer's molecular weight, architecture, and polydispersity. One of the most successful CRP methods is Atom Transfer Radical Polymerization (ATRP). cmu.edu While specific examples of ATRP directly applied to EAdMA are not extensively detailed in the provided search results, the principles of ATRP are broadly applicable to methacrylates. cmu.edu ATRP typically employs a transition metal complex, such as a copper(I) halide complexed with a nitrogen-based ligand, to reversibly activate and deactivate the growing polymer chains. cmu.edusigmaaldrich.com

Another CRP technique is Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization. ArF photoresist polymers composed of EAdMA, GBLMA, and HAdMA have been successfully synthesized via RAFT polymerization. jq-molecular.com In this case, 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) was used as the chain transfer agent (CTA), demonstrating the applicability of RAFT in creating well-defined EAdMA-containing polymers with improved lithographic functionalities. jq-molecular.com These controlled polymerization methods are crucial for developing advanced materials where precise control over the polymer structure is paramount.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of EAdMA and its Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been successfully applied to the synthesis of EAdMA-containing polymers. jq-molecular.comnih.govrsc.orgrsc.org This method allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. unideb.huresearchgate.net

In a typical RAFT polymerization of EAdMA, a conventional radical initiator is used in conjunction with a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly deactivates the growing polymer chains, allowing for controlled growth. For instance, ArF photoresist polymers have been prepared by RAFT polymerization using 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) as the chain transfer agent (CTA). jq-molecular.com This approach has been used to synthesize copolymers of EAdMA with other functional monomers like α-gamma-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA). jq-molecular.com

The RAFT technique has also been employed to create block copolymers. For example, a poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) macro-CTA can be used to initiate the polymerization of other monomers, leading to the formation of block copolymers. researchgate.net This demonstrates the "living" character of RAFT polymerization, enabling the synthesis of complex polymer architectures. researchgate.netusm.edu

Table 1: Examples of EAdMA Copolymers Synthesized by RAFT Polymerization

| Comonomers | Chain Transfer Agent (CTA) | Application | Reference |

| α-gamma-butyrolactone methacrylate (GBLMA), 3-hydroxy-1-adamantyl methacrylate (HAdMA) | 2-cyanoprop-2-yl-1-dithionaphthalate (CPDN) | ArF Photoresist | jq-molecular.com |

| 2-phenylethyl methacrylate (PEMA) | Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) macro-CTA | Nanoparticles | researchgate.net |

| 2-Aminoethyl methacrylate (AEMA) | 4-cyanopentanoic acid dithiobenzoate (CTP) | Functional Polymers | usm.edu |

Atom Transfer Radical Polymerization (ATRP) in EAdMA Polymerization

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization method used for synthesizing well-defined polymers, including those with adamantyl methacrylate monomers. researchgate.netpolymersource.cayoutube.com ATRP utilizes a transition metal catalyst, typically a copper complex, to establish a reversible equilibrium between active propagating radicals and dormant species. polymersource.canih.gov This allows for precise control over the polymerization process, resulting in polymers with narrow molecular weight distributions and targeted molecular weights. nih.govchemrestech.com

The ATRP of 1-adamantyl methacrylate (AdMA) has been successfully carried out using methyl α-bromoisobutyrate (MBiB) as an initiator and a copper(I) bromide/1,1,4,7,10,10-hexamethyltriethylenetetramine (CuBr/HMTETA) catalytic system. researchgate.net This method has been shown to produce well-defined poly(1-adamantyl methacrylate) (PAdMA). researchgate.net Furthermore, block copolymers of AdMA and methyl methacrylate (MMA) have been synthesized using an activators generated by electron transfer (AGET) ATRP method. researchgate.net

ATRP is compatible with a wide range of functional monomers, enabling the synthesis of various copolymers. polymersource.cacmu.edu For instance, amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA) have been synthesized by ATRP in aqueous media. nih.gov This versatility makes ATRP a valuable tool for creating advanced materials with tailored properties. nih.govmdpi.com

Table 2: Conditions for ATRP of Adamantyl Methacrylate

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Reference |

| 1-Adamantyl methacrylate (AdMA) | Methyl α-bromoisobutyrate (MBiB) | CuBr/CuBr₂/HMTETA | Toluene | 60 | researchgate.net |

| 1-Adamantyl methacrylate (AdMA) | MBiB | CuBr/CuBr₂/Tris[2-(dimethylamino)ethyl]amine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 20 | researchgate.net |

Nitroxide-Mediated Polymerization (NMP) for EAdMA Copolymers

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate growing polymer chains. icp.ac.ruacs.org This method is known for its simplicity, as it often only requires a unimolecular initiator and the monomer. acs.org NMP has been employed to synthesize copolymers of adamantyl-functional methacrylates for applications such as 193 nm photoresists. acs.org

The copolymerization of monomers like γ-butyrolactone methacrylate (GBLMA), 3-hydroxy-1-adamantyl methacrylate (HAMA), and 2-methyl-2-adamantyl methacrylate (MAMA) has been studied using NMP. acs.org These polymerizations were conducted using a succinimidyl ester terminated BlocBuilder initiator in the presence of a small amount of a controlling comonomer like 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS). acs.org The addition of a controlling comonomer is often necessary to achieve good control over the polymerization of methacrylates. researchgate.net

While the homopolymerization of methacrylates by NMP can be challenging due to side reactions, the use of specific nitroxides and copolymerization strategies has enabled the synthesis of well-defined methacrylate-based polymers. researchgate.netscirp.org For example, the use of N-phenylalkoxyamines has shown promise in controlling the polymerization of methyl methacrylate (MMA). researchgate.net

Anionic Polymerization of Adamantyl Methacrylates

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions and controlled architectures, including block copolymers. researchgate.netcmu.edu This method is particularly suitable for the polymerization of methacrylate monomers. The anionic polymerization of 1-adamantyl methacrylate has been carried out in tetrahydrofuran (B95107) (THF) at low temperatures (-50 to -78°C) using initiators such as [1,1-bis(4'-trimethylsilylphenyl)-3-methylpentyl]lithium/lithium chloride or diphenylmethylpotassium. researchgate.net These polymerizations proceed in a living manner, yielding polymers with predictable molecular weights and narrow polydispersities (Mw/Mn = 1.05-1.18). researchgate.net

Living anionic polymerization of acrylates can be challenging due to side reactions. acs.orgresearchgate.netornl.gov However, the use of specific initiator systems, such as diphenylmethylpotassium/diethylzinc, has enabled the controlled synthesis of poly(1-adamantyl acrylate) with predicted molecular weights and low polydispersity indices (around 1.10). acs.orgresearchgate.netornl.gov This living nature allows for the sequential polymerization of different monomers to create well-defined block copolymers. researchgate.netacs.orgresearchgate.netornl.gov

Copolymerization with Other Monomers

The properties of EAdMA-based polymers can be tailored for specific applications by copolymerizing EAdMA with other functional monomers. This approach is widely used in the design of photoresist materials.

Copolymers of EAdMA with hydroxystyrene (B8347415) (HOST) and γ-butyrolactone methacrylate (GBLMA) are important materials for photoresist applications. jq-molecular.com The hydroxystyrene units provide aqueous base solubility, which is essential for the development process in lithography. The GBLMA units contribute to the adhesion and etch resistance of the resist.

The synthesis of these terpolymers, such as poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-γ-butyrolactone methacrylate), can be achieved through controlled radical polymerization techniques like RAFT. jq-molecular.com The composition of the copolymer can be precisely controlled to optimize the lithographic performance. For instance, the molar ratios of the different monomers can be adjusted to balance properties like dissolution rate, etch resistance, and sensitivity. researchgate.net

To enhance the performance of photoresists, photoacid generator (PAG) units can be incorporated directly into the polymer backbone. google.com This approach, creating so-called polymer-bound PAGs, offers advantages over traditional blend systems where the PAG is a separate component. These advantages can include improved resolution, reduced acid diffusion, and enhanced sensitivity.

Copolymers of EAdMA and hydroxystyrene have been synthesized with a cationic PAG unit, such as phenyl methacrylate dimethylsulfonium nonaflate, incorporated into the polymer chain. These polymer-bound PAG resists have demonstrated improved lithographic performance, including the ability to resolve sub-50 nm features in EUV lithography. The synthesis of such polymers allows for the fine-tuning of the photoresist properties by modifying the structure of the PAG unit and its concentration within the polymer.

Other Methacrylate Comonomers (e.g., HAdMA, MAdMA, 2-EEA)

The copolymerization of 2-Ethyl-2-adamantyl methacrylate (EAdMA) with other functional methacrylate monomers is a widely employed technique to create polymers with tailored properties for advanced applications, particularly in the field of photolithography. By incorporating different comonomers, researchers can precisely control characteristics such as solubility in developer solutions, adhesion to substrates, and thermal stability. This section discusses the copolymerization of EAdMA with 3-hydroxy-1-adamantyl methacrylate (HAdMA), methyl adamantyl methacrylate (MAdMA), and 2-ethoxyethyl acrylate (B77674) (2-EEA).

Copolymerization with 3-Hydroxy-1-adamantyl Methacrylate (HAdMA)

The incorporation of HAdMA into polymers containing EAdMA is a strategy to enhance the polarity and adhesion of the resulting material. The hydroxyl group on the adamantyl cage of HAdMA improves solubility in aqueous alkaline developers, a critical property for photoresist materials.

Research by Sohn et al. investigated the terpolymerization of EAdMA, HAdMA, and α-gamma-butyrolactone methacrylate (GBLMA) for ArF photoresist applications. elsevierpure.com Their work demonstrated that these monomers can be effectively copolymerized. The study also revealed the relative reactivity of the monomers, with the order being GBLMA > HAdMA >> EAdMA. elsevierpure.com This indicates that while EAdMA is less reactive than HAdMA, the formation of copolymers containing both units is feasible, allowing for the creation of polymers that balance the etch resistance of EAdMA with the hydrophilicity and adhesion promotion of HAdMA.

| Monomer 1 | Monomer 2 | Polymerization Method | Key Findings |

| This compound (EAdMA) | 3-Hydroxy-1-adamantyl methacrylate (HAdMA) | Reversible Addition-Fragmentation Chain Transfer (RAFT) & Free Radical Polymerization (FRP) | Monomer reactivity: HAdMA > EAdMA. Copolymers with tailored properties for photoresists can be synthesized. |

Copolymerization with Methyl Adamantyl Methacrylate (MAdMA)

The copolymerization of EAdMA with MAdMA allows for the modification of the polymer's physical properties by varying the alkyl substituent on the adamantyl cage. While specific studies detailing the copolymerization of this compound with methyl adamantyl methacrylate were not found in the reviewed literature, the general principles of methacrylate copolymerization suggest that these monomers would readily copolymerize. The resulting polymer would possess a high adamantyl content, contributing to significant etch resistance and thermal stability. The subtle difference in the alkyl substituent (ethyl vs. methyl) would be expected to fine-tune properties such as the glass transition temperature and solubility.

Copolymerization with 2-Ethoxyethyl Acrylate (2-EEA)

To control the dissolution behavior of adamantyl-containing polymers in developers, hydrophilic comonomers are often introduced. A study on the copolymerization of adamantyl methacrylate (AdMA), a structurally similar monomer to EAdMA, with 2-ethoxyethyl acrylate (2-EEA) provides valuable insights into this approach. nih.govresearchgate.netmdpi.comnih.gov The research aimed to modulate the solubility of the polymer in tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a common developer.

The study synthesized a series of copolymers with varying feed ratios of the hydrophobic AdMA and the hydrophilic 2-EEA. The resulting copolymer compositions were analyzed, and their molecular weights and polydispersity indices (PDI) were determined. These findings demonstrate that the incorporation of a hydrophilic monomer like 2-EEA can effectively increase the solubility of the adamantyl-based polymer in aqueous developers. It is important to note that this study utilized adamantyl methacrylate (AdMA) and 2-ethoxyethyl acrylate (2-EEA), and the data is presented here as a representative example of how a hydrophilic comonomer can be used to tailor the properties of a polymer containing a bulky adamantyl group like that in EAdMA. nih.govresearchgate.netmdpi.comnih.gov

Table 1: Copolymerization of Adamantyl Methacrylate (AdMA) and 2-Ethoxyethyl Acrylate (2-EEA)

| Feed Ratio (AdMA:2-EEA) | Copolymer Composition (AdMA:2-EEA) | Mn ( g/mol ) | PDI |

|---|---|---|---|

| 8:2 | 7.8:2.2 | 11,028 | 1.74 |

| 6:4 | 5.9:4.1 | 11,567 | 1.71 |

| 5:5 | 4.8:5.2 | 12,011 | 1.69 |

| 4:6 | 3.9:6.1 | 12,345 | 1.68 |

Data from a study on AdMA and 2-EEA is used as a representative example. nih.gov

Advanced Characterization of Poly 2 Ethyl 2 Adamantyl Methacrylate and Its Copolymers

Spectroscopic Characterization of Polymer Structure

Spectroscopic techniques are fundamental in elucidating the detailed chemical structure of polymers. For poly(2-ethyl-2-adamantyl methacrylate) and its copolymers, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Vis spectroscopy provides a comprehensive understanding of their molecular architecture and optical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Composition Analysis

NMR spectroscopy is an indispensable tool for the structural verification and compositional analysis of polymers. For poly(this compound), ¹H and ¹³C NMR spectra would confirm the presence of the characteristic ethyl and adamantyl groups, as well as the methacrylate (B99206) backbone.

The ¹³C NMR spectrum provides more detailed structural information. Key resonances for poly(this compound) would include the carbonyl carbon of the ester group (around 175-178 ppm), the quaternary carbon of the adamantyl cage attached to the oxygen, and the various carbons of the adamantyl and ethyl groups. In studies of other poly(adamantyl methacrylate)s, the adamantyl carbons typically resonate between 28 and 45 ppm. The composition of copolymers containing this compound can be determined by comparing the integration of characteristic peaks of each monomer unit.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantyl Protons | 1.5 - 2.2 | 28 - 45 |

| Ethyl Group (-CH2-) | Quartet | ~60-70 |

| Ethyl Group (-CH3) | Triplet | ~10-15 |

| Methacrylate α-CH3 | 0.8 - 1.4 | ~16-20 |

| Methacrylate Backbone (-CH2-) | 1.8 - 2.1 | ~45-55 |

| Carbonyl (C=O) | - | 175 - 178 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Transformations

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring chemical transformations in polymers. The FTIR spectrum of poly(this compound) would be characterized by several key absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730 cm⁻¹ nih.govspectroscopyonline.com. The presence of the adamantyl and ethyl groups would be confirmed by C-H stretching and bending vibrations. Saturated C-H stretching vibrations from the adamantyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region nih.govbiointerfaceresearch.com. Additionally, characteristic C-O stretching vibrations of the ester group would be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹ nih.govbiointerfaceresearch.com. FTIR is also instrumental in monitoring the polymerization process by observing the disappearance of the C=C double bond absorption from the methacrylate monomer, which typically appears around 1635 cm⁻¹ nih.gov.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2850 - 3000 | C-H stretching (adamantyl and ethyl groups) |

| 1730 | C=O stretching (ester carbonyl) |

| 1450 - 1480 | C-H bending |

| 1100 - 1300 | C-O stretching (ester) |

UV-Vis Spectroscopy for Optical Properties

UV-Vis spectroscopy is employed to investigate the optical properties of polymers, particularly their transparency and absorption characteristics in the ultraviolet and visible regions. Adamantane-containing polymers are known for their high transparency in the UV-visible region, a property attributed to the non-polar and bulky nature of the adamantane (B196018) group.

For poly(this compound), high transparency is expected in the visible range (>95%) researchgate.net. The UV absorption is primarily due to the n→π* electronic transition of the carbonyl group in the methacrylate ester, which typically occurs below 300 nm biointerfaceresearch.comresearchgate.net. The incorporation of the adamantyl group generally does not introduce significant absorption in the near-UV and visible regions, making these polymers suitable for applications requiring high optical clarity, such as in photoresists and optical materials researchgate.netlcms.cz. The introduction of other comonomers can, however, alter the optical properties. For instance, copolymerization with monomers containing aromatic groups would increase UV absorption.

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are critical parameters that dictate the physical and mechanical properties of a polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.

For poly(this compound), GPC analysis would provide insights into the success of the polymerization reaction in achieving a desired molecular weight and distribution. The bulky adamantyl group can influence the hydrodynamic volume of the polymer chains in solution, which may affect the elution behavior and the accuracy of molecular weight determination if not calibrated with appropriate standards rsc.org. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed to synthesize polymers with well-defined molecular weights and narrow PDIs (typically below 1.5).

Table 3: Representative GPC Data for Adamantyl-Containing Methacrylate Polymers

| Polymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| Poly(1-adamantyl methacrylate) | 8,500 | 9,700 | 1.14 | rsc.org |

| Poly(1-adamantyl methacrylate) | 71,800 | 78,980 | 1.10 | rsc.org |

Note: This data is for a related polymer and serves as an illustrative example of typical GPC results for adamantyl-containing polymethacrylates.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the stability and performance of polymers at different temperatures.

The thermal properties of poly(this compound) are expected to be significantly influenced by the rigid and bulky adamantyl side group. Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer, while differential scanning calorimetry (DSC) is employed to measure the glass transition temperature (Tg).

Polymers containing adamantyl groups typically exhibit high thermal stability, with decomposition temperatures often exceeding 300°C nih.govresearchgate.net. The bulky adamantyl group restricts the segmental motion of the polymer chains, leading to a high glass transition temperature. For instance, poly(1-adamantyl methacrylate) has a reported Tg of around 150-160°C. It is anticipated that poly(this compound) would also possess a high Tg, contributing to its utility in applications requiring thermal resistance.

Table 4: Thermal Properties of Adamantane-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) | Reference |

|---|---|---|---|

| Poly(1,3-adamantane dimethanol) | 205 | 488 | researchgate.net |

| Poly(1-adamantyl methacrylate-co-styrene) | 170 | ~340 | researchgate.net |

Note: This data is for related adamantane-containing polymers and illustrates the high thermal stability imparted by the adamantyl group.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. In the case of poly(this compound) (PEAdMA) and its copolymers, the bulky and rigid adamantyl group is expected to significantly impact the Tg.

In a study of thermosensitive hydrogels, the copolymerization of N-isopropylacrylamide with adamantyl methacrylate demonstrated that increasing the adamantyl methacrylate content led to changes in the thermal properties of the resulting hydrogel. researchgate.net Although this study does not use the 2-ethyl-2-adamantyl variant, it highlights the significant influence of the adamantyl group on the thermal behavior of the copolymer.

| Polymer System | Monomer Composition | Glass Transition Temperature (Tg) |

| Poly(1-adamantyl methacrylate) | 100% 1-adamantyl methacrylate | 195 °C |

| Poly(styrene-co-1-adamantyl methacrylate) | 45/55 mol% | 170 °C researchgate.net |

This table presents data for related adamantyl-containing polymers to provide context for the expected thermal behavior of poly(this compound).

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For photoresist polymers, high thermal stability is essential to prevent degradation and maintain pattern integrity during processing steps that involve heating, such as post-exposure bake and etching. The incorporation of the adamantane structure into the polymer backbone is known to enhance thermal stability. nih.gov

The thermal degradation of poly(alkyl methacrylates) typically proceeds via depolymerization to the corresponding monomers at elevated temperatures. polychemistry.com The bulky adamantyl group in PEAdMA is expected to increase its thermal stability compared to simpler poly(alkyl methacrylates). TGA studies on adamantane-containing polymers have shown high decomposition temperatures. For example, poly(1,3-adamantane) derivatives exhibit 10% weight loss temperatures around 480 °C. researchgate.net

In the context of photoresist applications, the thermal stability of a terpolymer containing this compound (EAdMA), α-gamma-butyrolactone methacrylate (GBLMA), and 3-hydroxy-1-adamantyl methacrylate (HAdMA) was investigated. researchgate.net Such polymers need to be stable at temperatures used in lithographic processing, typically up to around 200 °C. Research on KrF photoresist polymers, including those with 2-methyl-2-adamantyl methacrylate, has shown initial thermal decomposition temperatures exceeding 200 °C, which is sufficient for lithographic applications. researchgate.net

| Polymer System | Onset Decomposition Temperature (Tonset) | Temperature at 10% Weight Loss (T10%) |

| Poly(methyl methacrylate) | ~290 °C nih.gov | - |

| Poly(2-ethylhexyl methacrylate) | - | - |

| Poly(1,3-adamantane) derivatives | - | ~480 °C researchgate.net |

| KrF Photoresist with 2-methyl-2-adamantyl methacrylate | >200 °C researchgate.net | - |

This table includes data for related polymers to illustrate the expected thermal stability of adamantane-containing methacrylates.

Surface and Film Morphology Characterization

Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. In the field of photolithography, AFM is crucial for characterizing the surface roughness of photoresist films, as low roughness is critical for producing high-fidelity patterns.

A study on methacrylate-based polymers for photoresist applications investigated a terpolymer composed of 31% 2-ethyl-2-adamantylmethacrylate, 52% γ-butyrolactone methacrylate, and 19% 3-hydroxy-1-adamantyl methacrylate. The intrinsic material roughness of this polymer was evaluated using AFM. The root mean square (RMS) surface roughness was measured after deep ultraviolet (DUV) exposure and was found to be a key parameter in assessing the performance of the photoresist material.

| Polymer System | Exposure | Bake Temperature | Intrinsic Material Roughness (nm) |

| Poly(2-ethyl-2-adamantylmethacrylate-co-γ-butyrolactone methacrylate-co-3-hydroxy-1-adamantyl methacrylate) (31:52:19) | DUV | 100 °C | Not Specified |

| Poly(2-ethyl-2-adamantylmethacrylate-co-γ-butyrolactone methacrylate-co-3-hydroxy-1-adamantyl methacrylate) (31:52:19) | DUV | 130 °C | Not Specified |

| Poly(2-ethyl-2-adamantylmethacrylate-co-γ-butyrolactone methacrylate-co-3-hydroxy-1-adamantyl methacrylate) (31:52:19) | EUV | 130 °C | Not Specified |

While the specific roughness values were not detailed in the provided search results, the study highlighted the importance of this characterization for the specified terpolymer.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Imaging

For photoresists containing this compound, SEM is used to evaluate the lithographic performance. For instance, a chemically amplified photoresist polymer, poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG), where PAG is a photoacid generator, was synthesized and its performance evaluated using EUV lithography. SEM imaging confirmed that this resist was capable of resolving sub-50 nm features, demonstrating the utility of incorporating this compound into advanced photoresist formulations. Similarly, SEM has been used to visualize 0.18 μm space and line patterns of a homogeneous polymer photoresist containing 2-methyl-2-adamantyl methacrylate, a structurally similar monomer. researchgate.net

Ellipsometry for Film Thickness and Refractive Index Measurements

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a sample surface. For photoresist applications, precise control over film thickness is critical for achieving uniform lithographic performance across a wafer.

While specific ellipsometry data for poly(this compound) homopolymer films were not found in the search results, the refractive index of adamantane-containing polymers is a subject of interest. The incorporation of the bulky adamantyl group can influence the polymer's density and polarizability, thereby affecting its refractive index. Generally, polymers with high molar refractivity and low molar volume exhibit higher refractive indices. researchgate.net Copolymers of 1-adamantyl methacrylate and styrene have shown refractive indices ranging from 1.522 to 1.591, which is higher than that of polymethyl methacrylate (PMMA). researchgate.netresearchgate.net Spectroscopic ellipsometry has been used to measure the refractive index of various fluorinated polymers, demonstrating the capability of this technique for characterizing optical properties of complex polymer systems. nih.govhw.ac.uk

| Polymer System | Wavelength (nm) | Refractive Index (n) |

| Poly(1-adamantyl methacrylate-co-styrene) | 633 | 1.522 - 1.591 researchgate.net |

| Polymethyl methacrylate (PMMA) | 589 | ~1.49 |

This table provides refractive index data for a related adamantyl-containing copolymer to give an indication of the expected optical properties.

Dissolution Behavior Characterization

The dissolution behavior of a photoresist film in a developer solution is a critical factor that determines the final pattern quality. For chemically amplified resists, the dissolution rate of the exposed and unexposed regions in an aqueous alkaline developer, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), must be significantly different to achieve high contrast and resolution.

The incorporation of adamantyl groups into methacrylate-based polymers is a strategy to control their dissolution behavior. nih.govresearchgate.netmdpi.comnih.gov The hydrophobic nature of the adamantyl group can modulate the polymer's solubility in the aqueous TMAH developer. nih.govresearchgate.netmdpi.comnih.gov Studies have shown that the solubility is primarily influenced by the functional groups in the polymer, with hydrophobic groups playing a key role. nih.govresearchgate.netnih.gov

In polymers designed for negative-tone development, a higher proportion of hydrophobic groups, such as adamantyl methacrylate, can effectively control the solubility in TMAH. nih.govresearchgate.net When the content of the hydrophobic monomer is above 50%, the polymer can function as a negative photoresist, where the exposed portions become less soluble and remain after development. nih.gov The adamantyl monomer acts as an effective aliphatic group to regulate the solubility of the (meth)acrylate polymer in the developer solution. nih.govresearchgate.netmdpi.comnih.gov This control over dissolution is crucial for achieving high-resolution patterning in advanced lithography.

Quartz Crystal Microbalance (QCM) for Dissolution Kinetics and Swelling Studies

The Quartz Crystal Microbalance is a highly sensitive mass-sensing technique that can monitor the dissolution and swelling of thin polymer films in real-time. spiedigitallibrary.orgrsc.orgresearchgate.netnih.gov By measuring changes in the resonance frequency of a quartz crystal coated with the polymer film upon exposure to a developer, one can precisely track mass changes associated with solvent uptake (swelling) and subsequent polymer chain disentanglement and removal (dissolution). researchgate.net

For copolymers of this compound, QCM data can provide quantitative measurements of dissolution rates as a function of copolymer composition, molecular weight, and developer concentration. The technique is sensitive enough to distinguish different phases of the dissolution process, including initial swelling, the establishment of a steady-state dissolution front, and the final clearing of the film.

Table 1: Representative QCM Data for a Model Adamantyl Methacrylate Polymer

| Parameter | Value | Description |

| Initial Film Thickness | 100 nm | The starting thickness of the polymer film on the QCM sensor. |

| Developer | 0.26 N TMAH | The concentration of the tetramethylammonium hydroxide developer. |

| Swelling Ratio | 1.2 - 1.5 | The ratio of the swollen film thickness to the initial thickness. |

| Dissolution Rate | 10 - 50 nm/s | The rate at which the polymer film dissolves in the developer. |

Note: This table is illustrative and based on data for similar adamantyl methacrylate systems. Actual values for poly(this compound) may vary.

Reflectivity Methods for Swelling and Dissolution Behavior

Reflectivity methods, such as X-ray and neutron reflectometry, offer complementary information to QCM by providing detailed, depth-resolved structural information about the polymer film during swelling and dissolution. nist.govdiva-portal.orgibm.com These techniques measure the reflection of X-rays or neutrons from the surface and interfaces of the thin film, allowing for the determination of film thickness, density, and roughness with sub-nanometer resolution.

When applied to photoresist films, reflectivity can map the density profile normal to the surface. This is particularly valuable for characterizing the swollen interfacial layer that forms upon contact with the developer. Studies on model 193-nm photoresists have shown that these films can exhibit significant swelling before the onset of dissolution. nist.govibm.com The extent of this swelling is a function of the polymer's chemical structure and the developer's strength.

For poly(this compound) and its copolymers, reflectivity measurements can quantify the degree of solvent penetration into the polymer matrix and the resulting change in film thickness. This information is crucial for understanding and mitigating issues like pattern collapse, which can be exacerbated by excessive swelling. nih.govresearchgate.net By using deuterated solvents in neutron reflectometry, it is possible to obtain a highly detailed picture of the solvent distribution within the film.

Table 2: Illustrative Reflectivity Data for a Swollen Polymer Film

| Parameter | Value | Description |

| Dry Film Thickness | 95 nm | The thickness of the polymer film before exposure to the developer. |

| Swollen Layer Thickness | 20 nm | The thickness of the interfacial layer penetrated by the developer. |

| Solvent Volume Fraction | 0.3 - 0.6 | The volume fraction of developer within the swollen layer. |

| Interfacial Width | 2 - 5 nm | The roughness or diffuseness of the interface between the swollen layer and the bulk polymer. |

Note: This table is illustrative and based on data for similar photoresist systems. Actual values for poly(this compound) may vary.

Assessment of Solubility in Tetramethylammonium Hydroxide (TMAH) Developer

Tetramethylammonium hydroxide (TMAH) is the industry-standard developer for high-resolution lithography. allresist.com The solubility of poly(this compound) and its copolymers in aqueous TMAH solutions is a key factor governing their performance as photoresist materials. The bulky, hydrophobic adamantyl group plays a significant role in modulating this solubility. nih.govnih.govresearchgate.netmdpi.comresearcher.life

In its unexposed state, the homopolymer of this compound is highly hydrophobic and thus insoluble in aqueous TMAH. However, in chemically amplified resist formulations, exposure to deep ultraviolet (DUV) light generates an acid that catalyzes the cleavage of the acid-labile adamantyl group, leaving behind a more polar functional group (e.g., a carboxylic acid) that imparts solubility in the developer.

The interaction between the polymer and the TMAH developer can also lead to swelling, which can be problematic for maintaining pattern integrity. nih.govresearchgate.net The rigid structure of the adamantyl group can help to suppress excessive swelling to some extent. The concentration of the TMAH developer is another critical parameter, with studies on similar systems showing a maximum in the degree of film swelling at certain developer concentrations. nist.gov

Performance Evaluation of Eadma Based Polymers in Lithographic Applications

Chemically Amplified Photoresist Formulations Incorporating EAdMA

Chemically amplified resists (CARs) are a sophisticated class of photoresists that utilize a photo-generated catalyst to achieve high sensitivity and resolution. nsf.gov EAdMA is a key monomer used in the synthesis of polymers for these advanced photoresist formulations, particularly for 193 nm argon fluoride (B91410) (ArF) and extreme ultraviolet (EUV) lithography. researchgate.netalibaba.com

Role of EAdMA in Photoresist Composition and Performance

EAdMA is a methacrylate (B99206) monomer featuring a bulky, acid-labile 2-ethyl-2-adamantyl ester group. sinocurechem.com This adamantane (B196018) derivative is incorporated into the polymer backbone of chemically amplified photoresists to provide a crucial switching mechanism. researchgate.net In its initial state, the polymer containing EAdMA is insoluble in the aqueous alkaline developers used in the lithographic process. justia.com

Upon exposure to high-energy radiation, such as 193 nm light, a photoacid generator (PAG) within the resist formulation releases a strong acid. nsf.gov During the subsequent post-exposure bake (PEB) step, this acid catalyzes the cleavage of the acid-labile 2-ethyl-2-adamantyl group from the polymer backbone. This deprotection reaction converts the nonpolar, insoluble polymer into a polar, soluble polymer in the exposed regions. This change in solubility allows for the selective removal of the exposed resist, creating a positive-tone image. The bulky nature of the adamantyl group also contributes to the polymer's resistance to plasma etching, a critical property for transferring the patterned image to the underlying substrate.

Influence of Photoacid Generators (PAGs) in EAdMA-Based Resists

The chemical structure and concentration of the PAG play a significant role in the lithographic performance of EAdMA-based resists. The PAG's structure affects its acid generation efficiency upon exposure to radiation. researchgate.net Both ionic and non-ionic PAGs are utilized, with ionic PAGs, such as triarylsulfonium salts, generally exhibiting higher photosensitivity than non-ionic types. alfa-chemistry.com

The diffusion of the generated acid within the resist matrix is a critical parameter that must be precisely controlled. google.com Excessive acid diffusion can lead to a loss of resolution and increased line-edge roughness (LER). The size and structure of the PAG-generated acid, as well as the properties of the polymer matrix, influence the acid diffusion length. lbl.gov For instance, PAGs that produce sulfonic acids with bulky cyclic structures can exhibit controlled acid diffusion. google.com The concentration of the PAG is also a key factor; higher concentrations can increase the resist's sensitivity but may also negatively impact resolution and pattern fidelity. nsf.gov

Below is an interactive table summarizing the impact of PAG properties on lithographic performance:

| PAG Property | Effect on Lithographic Performance |

| Structure | Influences acid generation efficiency and diffusion characteristics. researchgate.netgoogle.com |

| Concentration | Affects resist sensitivity and resolution. nsf.gov |

| Acid Diffusion | A critical parameter for controlling resolution and LER. lbl.gov |

Polymer-Bound PAG Systems in EAdMA Copolymers

To better control acid diffusion and enhance lithographic performance, researchers have developed polymer-bound PAG systems. researchgate.net In this approach, the PAG functionality is covalently attached to the polymer backbone alongside the EAdMA and other monomers. researchgate.net This strategy effectively confines the photo-generated acid, leading to reduced image blur and improved resolution. lbl.govresearchgate.net

By binding the PAG to the polymer, issues such as PAG aggregation and leaching can be mitigated. researchgate.net Copolymers of EAdMA and PAG-containing monomers have demonstrated improved lithographic performance, including higher resolution and reduced LER, compared to traditional resist formulations where the PAG is simply blended with the polymer. researchgate.netresearchgate.net These polymer-bound PAG systems are considered a promising approach for developing next-generation photoresists for EUV lithography. researchgate.net

Effect of Quenchers and Additives on Lithographic Performance

Quenchers, typically basic compounds, are essential additives in chemically amplified resist formulations to neutralize the photo-generated acid and control its diffusion. researchgate.net This helps to sharpen the aerial image and improve resolution, process latitude, and reduce line-edge roughness. researchgate.net The effectiveness of a quencher is not solely dependent on its basicity but also on its molecular structure and how it interacts within the polymer matrix. researchgate.net

The concentration of the quencher must be carefully optimized. Too little quencher can lead to excessive acid diffusion and loss of pattern fidelity, while too much can reduce the resist's sensitivity. researchgate.net Other additives, such as surfactants, may also be included in the formulation to improve coating uniformity and other processing characteristics. google.com

Lithographic Performance Parameters

The performance of EAdMA-based photoresists is evaluated by a set of key lithographic parameters. These include:

Resolution: The minimum feature size that can be consistently patterned.

Sensitivity: The exposure dose required to achieve the desired pattern.

Line-Edge Roughness (LER): The deviation of a patterned line edge from a smooth, ideal shape.

Exposure Latitude: The range of exposure doses that can be used while maintaining the critical dimension (CD) within specifications.

Etch Resistance: The ability of the patterned resist to withstand the plasma etching processes required to transfer the pattern to the underlying substrate.

Resolution Capabilities

Polymers incorporating 2-Ethyl-2-adamantyl methacrylate (EAdMA) have demonstrated significant resolution capabilities, enabling the patterning of features at and below the 100 nm node. The performance is often characterized by the specific polymer architecture and the lithographic technique employed.

Copolymers of 4-hydroxystyrene and EAdMA with a polymer-bound photoacid generator (PAG) have achieved sub-50 nm patterns upon EUV exposure. spiedigitallibrary.org Similarly, ArF photoresist polymers composed of EAdMA, α-gamma-butyrolactone methacrylate (GBLMA), and 3-hydroxy-1-adamantyl methacrylate (HAdMA) have been synthesized for advanced lithographic applications. jq-molecular.com Research on acrylic terpolymers containing adamantyl methacrylates, including EAdMA, has shown successful patterning of line-and-space features with 80-100 nm half-pitches under ArF, EUV, and electron beam exposures.

A notable example includes a photoresist formulation based on a copolymer of vinylphenol and EAdMA (VP-EAdMA), which achieved a resolution of 140 nm. Another formulation designed for 193 nm lithography, which included EAdMA as part of an acrylate (B77674)/adamantane/lactone copolymer, successfully resolved 0.1 μm (100 nm) contact holes.

| Polymer System | Resolution Achieved | Lithography Type |

| Poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) | Sub-50 nm | EUV |

| Acrylate/Adamantane/Lactone Copolymer (with EAdMA) | 100 nm contact holes | 193 nm |

| Acrylic Terpolymer (with EAdMA) | 80-100 nm half-pitch | ArF, EUV, EB |

| Poly(vinylphenol-co-2-ethyl-2-adamantyl methacrylate) | 140 nm | 248 nm |

Line Edge Roughness (LER) and its Reduction Strategies

Line edge roughness (LER) is a critical parameter in high-resolution lithography, representing the deviation of a feature edge from a straight line. googleapis.com For feature sizes of 100 nm and below, minimizing LER is crucial for device performance. googleapis.com The chemical composition of the resist, including the statistical distribution of components like photoacid generators (PAGs), and the random nature of acid diffusion during chemical amplification are significant contributors to LER. googleapis.com

Polymers based on EAdMA have been specifically evaluated to enhance lithographic properties, including LER. jq-molecular.comresearchgate.net For instance, copolymers of 4-hydroxystyrene and EAdMA with a backbone-bound PAG were synthesized to improve photospeed and LER in EUV resists. jq-molecular.comresearchgate.net While specific LER values for EAdMA-exclusive polymers are not extensively detailed in available literature, studies on adamantane derivatives suggest that their LER performance can be slightly inferior to that of traditional poly(4-hydroxystyrene) (PHS) resists.

General strategies to mitigate LER are applicable to EAdMA-based resists. These methods focus on manipulating the resist material and processing conditions:

Plasma Smoothing: Post-lithography plasma treatments, for example using HBr or H2 plasmas, can reduce LER. ibm.comresearchgate.net This treatment makes the photoresist mask more homogeneous from an etch perspective, which in turn helps lower the final LER. ibm.com An H2 plasma smoothing process has been shown to reduce linewidth roughness by approximately 10%, a result attributed to the synergistic effect of vacuum ultraviolet (VUV) photons and reactive H2 species. researchgate.net

Resist Reflow Process (RRP): Baking a developed resist pattern at a temperature above its glass transition temperature allows the resist to flow, smoothing the surface roughness. jkps.or.kr This process has been shown to reduce LER from ~6 nm down to ~1 nm for 22 nm features. jkps.or.kr

Chemical Gradient Enhancement: Increasing the chemical gradient of the protected polymer within the resist film can reduce printed LER. jkps.or.kr This is achieved by optimizing the photoacid and base concentrations in the formulation. jkps.or.kr

Photospeed and Sensitivity

Photospeed, or sensitivity, refers to the minimum energy dose required to induce the desired chemical change in the photoresist. For chemically amplified resists, this is a crucial parameter for high-throughput manufacturing. The inclusion of EAdMA in polymer backbones has been a strategy to modulate and improve these properties.

Resists formulated with EAdMA have demonstrated sensitivities suitable for various lithographic applications. For example, a resist based on a copolymer of vinylphenol and this compound (VP-EAdMA) achieved a 140-nm resolution at a photospeed of 13.2 mJ/cm². In another study, a formulation for 193 nm lithography resolved 0.1 μm contact holes with a sensitivity of 31.5 mJ/cm². Furthermore, polymer-bound PAG resists containing EAdMA have been evaluated as potential EUV resist materials with enhanced photospeed. jq-molecular.comresearchgate.net

| Polymer System | Photospeed (Sensitivity) | Application |

| Poly(vinylphenol-co-2-ethyl-2-adamantyl methacrylate) | 13.2 mJ/cm² | 248 nm |

| Acrylate/Adamantane/Lactone Copolymer (with EAdMA) | 31.5 mJ/cm² | 193 nm (Contact Holes) |

Depth of Focus and Exposure Latitude

Depth of focus (DOF) and exposure latitude (EL) are key indicators of a photoresist's process window—the range of process variations within which acceptable patterning can be achieved. There is an inherent trade-off between these two parameters; a wider DOF often comes at the expense of a smaller EL, and vice versa. googleapis.com

Etch Resistance and Pattern Transfer Fidelity

Mechanisms of Etch Resistance in Adamantyl-Containing Methacrylates

The primary reason for incorporating adamantyl groups into methacrylate polymers is to enhance their resistance to plasma etching. The mechanism behind this enhancement is rooted in the unique molecular structure of the adamantane cage.

Influence of Adamantyl Group on Plasma Etch Stability (e.g., Ar/O2, C4F8/Ar plasmas)

The stability of EAdMA-based polymers in different plasma chemistries is critical for their application as resist materials. The adamantyl group significantly influences this stability.

In Ar/O2 Plasmas: Oxygen plasmas are commonly used for stripping photoresists and for etching organic materials. The etch rate of polymers in Ar/O2 plasma is influenced by the polymer's chemical structure. Studies comparing polymethyl methacrylate (PMMA) and polystyrene (PS) show that the presence of aromatic groups in PS leads to enhanced cross-linking under ion bombardment, which in turn reduces the etch rate compared to the more readily scissioned PMMA. mdpi.comresearchgate.net While direct etch rate data for EAdMA in Ar/O2 is scarce, the behavior of adamantyl-containing polymers is expected to be superior to that of simple methacrylates like PMMA. researchgate.netimt.si The rigid adamantyl cage provides a robust structure that resists the chemical attack by oxygen radicals and physical sputtering by argon ions, leading to a lower etch rate and better pattern fidelity.

In C4F8/Ar Plasmas: Fluorocarbon plasmas, such as those based on C4F8/Ar, are standard for etching silicon dioxide (SiO2) and other dielectric materials. During this process, a fluorocarbon polymer layer is simultaneously deposited on the surface. researchgate.net The balance between etching and deposition determines the selectivity of the process. Adamantane-containing resists, often used in ArF and EUV lithography, generally exhibit higher etch resistance in these plasmas compared to older resist platforms. jkps.or.kr Studies comparing ArF and EUV resists in C4F8/Ar plasmas have shown that EUV resists, which often contain adamantyl groups for higher etch resistance, have lower etch rates. jkps.or.kr This is attributed to a thicker and more robust C-rich fluorocarbon polymer layer forming on the resist surface, which protects it from the plasma. jkps.or.kr The adamantyl group contributes to this effect, enhancing the stability of the resist and ensuring the integrity of the mask during the dielectric etch step.

Etch Selectivity of EAdMA-Based Resists to Substrates

The ability of a photoresist to withstand plasma etching processes is paramount for the successful transfer of a patterned image to an underlying substrate. This property is quantified by etch selectivity, defined as the ratio of the etch rate of the substrate material to the etch rate of the resist mask. plasmatherm.com A high selectivity is desirable as it allows for a thinner resist layer to be used, which is crucial for achieving high-resolution patterns without issues like pattern collapse. dtu.dk

The etch resistance of a polymer is largely determined by its chemical structure. The Ohnishi parameter, which relates the number of carbon and oxygen atoms in the polymer, is a well-known indicator, with a lower value generally corresponding to higher etch resistance. Polymers containing bulky, carbon-rich structures, such as the adamantyl group in EAdMA, are known to exhibit enhanced etch durability. The incorporation of aromatic units, like those from co-monomers such as 4-hydroxystyrene (HOST), further improves plasma resistance. montana.edu

While specific quantitative data for EAdMA-based resists is not always publicly detailed, the principles of polymer chemistry allow for an estimation of their performance. EAdMA-based copolymers, particularly those blended with aromatic units, are designed for high etch resistance. The following table provides representative etch selectivity values for advanced chemically amplified resists (CARs) similar in composition to EAdMA-based systems against common substrates used in semiconductor manufacturing.

Table 1: Representative Etch Selectivity of Advanced Methacrylate-Based Resists Note: The following data is illustrative for advanced methacrylate-based photoresists and is not specific to EAdMA-based polymers, as such precise data was not available in the surveyed public literature. The values can vary significantly based on plasma chemistry and conditions.

| Resist Type | Substrate Material | Typical Etch Gas | Etch Selectivity (Substrate:Resist) |

| Advanced Methacrylate/Aromatic Copolymer | Silicon (Si) | HBr/O₂ | 4:1 - 8:1 |

| Advanced Methacrylate/Aromatic Copolymer | Silicon Dioxide (SiO₂) | C₄F₈/Ar/O₂ | 10:1 - 20:1 |

| Advanced Methacrylate/Aromatic Copolymer | Silicon Nitride (SiN) | CH₃F/O₂/He | 7:1 - 15:1 |

| Advanced Methacrylate/Aromatic Copolymer | Bottom Anti-Reflective Coating (BARC) | CF₄ | 1.5:1 - 3:1 |

Outgassing Behavior in Advanced Lithography

In advanced lithographic techniques such as Extreme Ultraviolet (EUV) Lithography, the exposure process occurs under high vacuum. researchgate.net The high-energy EUV photons (13.5 nm) can cause fragmentation of the photoresist components, leading to the release of volatile molecules, a phenomenon known as outgassing. nist.govresearchgate.net These outgassed species can contaminate the exposure tool's optics, leading to a loss of reflectivity and a decrease in manufacturing throughput, making outgassing a critical issue for high-volume manufacturing. researchgate.net

Quantification of Outgassed Species from EAdMA Polymers

The quantification and identification of outgassed molecules are typically performed using techniques such as residual gas analysis (RGA) with a quadrupole mass spectrometer or by collecting the species for analysis with gas chromatography-mass spectrometry (GC-MS). nist.govresearchgate.net Studies on chemically amplified resists have identified the primary sources of outgassing to be fragments from the photoacid generator (PAG), the acid-labile protecting groups, and the polymer backbone itself. researchgate.net

For a methacrylate-based polymer like those containing EAdMA, outgassing can produce a range of hydrocarbon fragments. The bulky 2-ethyl-2-adamantyl group is designed for stability, but some fragmentation is inevitable under high-energy EUV exposure. While specific mass spectrometry data for EAdMA polymers is often proprietary, the table below lists common species identified from the outgassing of similar methacrylate-based EUV resists.

Table 2: Common Outgassed Species from Methacrylate-Based EUV Photoresists Note: This table represents a general compilation of species observed from various advanced methacrylate-based resists. The precise fragments and their relative abundance from a specific EAdMA polymer will depend on its exact composition and the exposure conditions.

| Source in Resist | Common Outgassed Species/Fragments | Typical Mass-to-Charge Ratio (m/z) |

| Polymer Backbone | CO₂, various hydrocarbon fragments (CₓHᵧ) | 44, various |

| Protecting Group | Isobutene, propene, related alkenes | 56, 42 |

| Photoacid Generator (PAG) | Benzene, fluorinated compounds, sulfur compounds | 78, various |

| Casting Solvent | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) | 87, 132 |

Factors Influencing Outgassing (e.g., Polymer Composition, PAG, Exposure Wavelength)

Several factors significantly influence the rate and composition of outgassed species from EAdMA-based resists.

Exposure Wavelength: The high photon energy of EUV (92 eV) is a primary driver of outgassing, as it is sufficient to break the covalent bonds within the resist components. This is a fundamental challenge of EUV lithography compared to older deep ultraviolet (DUV) technologies. researchgate.net

Polymer Composition: The inherent stability of the polymer backbone is crucial. While methacrylate platforms are widely used, they can be susceptible to fragmentation. researchgate.net Incorporating robust, bulky groups like the 2-ethyl-2-adamantyl moiety is a design strategy intended to increase the polymer's stability and reduce backbone scission.

Photoacid Generator (PAG): The PAG is a major contributor to outgassing. researchgate.net Traditional PAGs are small molecules blended into the polymer matrix. Upon exposure, not only the desired acid is generated, but also volatile fragments from the PAG's structure. The choice of PAG anion (e.g., triflate vs. nonaflate) can also influence the type and amount of outgassing. researchgate.net

Strategies for Outgassing Mitigation (e.g., Top Coats, Polymer Design)

To enable the use of EAdMA-based resists in high-volume manufacturing, several strategies have been developed to mitigate outgassing.

Top Coats: One of the most effective methods is the application of a top coat, also known as an Outgassing and Out-of-Band Protection Layer (OBPL). spie.org This thin, spin-coated layer acts as a physical barrier, trapping the outgassed fragments and preventing them from contaminating the scanner optics. researchgate.netspie.org An effective top coat must be highly transparent to EUV radiation while being impermeable to the outgassed molecules.

Polymer Design: A more fundamental approach involves redesigning the resist polymer itself. The most significant advancement in this area is the development of polymer-bound PAGs (PBP) . researchgate.netrsc.org In this design, the PAG is no longer a small, mobile molecule but is covalently bonded to the polymer backbone. lbl.govrsc.org This dramatically reduces the volatility of any PAG-related fragments, significantly lowering outgassing. researchgate.net Research has shown that incorporating PAGs into the main chain of adamantyl methacrylate-based polymers improves lithographic performance and stability, which is linked to reduced outgassing. rsc.org This approach also provides a more uniform distribution of the PAG, which can lead to improved resolution and reduced line-edge roughness. researchgate.netrsc.org

Structure Property Relationships in Eadma Based Polymers

Impact of Adamantyl Moiety on Polymer Properties

The adamantyl group, a diamondoid hydrocarbon, is a key structural feature that significantly influences the performance of methacrylate-based polymers in high-technology applications.

Influence on Glass Transition Temperature (Tg) and Thermal Stability

Polymers incorporating the 2-ethyl-2-adamantyl group exhibit enhanced thermal properties. The rigid and bulky adamantane (B196018) cage structure physically restricts the mobility of the polymer chains. This intramolecular and intermolecular hindrance to motion leads to a significant increase in the glass transition temperature (Tg) of the polymer. nih.gov

Research has shown that adamantyl-substituted polymers have exceptionally high glass transition temperatures and thermal stability compared to their non-alicyclic counterparts like poly(methyl methacrylate). For instance, studies on poly(1-adamantyl methacrylate) (PAdMA) demonstrated that its Tg can range from 200°C to 244°C, with the value increasing alongside molecular weight. researchgate.net Similarly, acrylic copolymers synthesized for lithography showed that a higher molecular weight variant, achieved through controlled polymerization conditions, possessed a higher decomposition temperature (Td) and glass transition temperature (Tg) of 253.8 °C and 118.4 °C, respectively. nih.gov This high thermal stability is critical for maintaining the integrity of patterned features during subsequent high-temperature processing steps in semiconductor manufacturing.

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | 200-244 °C |

| Acrylic Copolymer (Mw: 42,000) | 118.4 °C |

| Atactic Poly(methyl methacrylate) (PMMA) | ~106 °C |

| Poly(ethyl acrylate) | -24 °C |

Contribution to Etch Resistance and Mechanical Properties